N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide

Physicochemical profiling Ionization state Drug-likeness

This 4-aminophenylacetamide derivative features a critical 4-chlorophenyl substituent on the amide nitrogen, fulfilling the structural requirement for enhanced anticonvulsant activity established by Clark & Davenport (1987). The free 4-amino group enables derivatization (diazotization, acylation, Schiff base formation) for focused library generation. With 2 HBD, 3 HBA, predicted TPSA of 55.1 Ų, and higher lipophilicity than simpler analogs, it is a strategic building block for SAR-driven anticonvulsant screening. Commercially available with quality documentation for reproducible synthesis.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
CAS No. 1016731-54-6
Cat. No. B3072398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide
CAS1016731-54-6
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)N)Cl
InChIInChI=1S/C14H13ClN2O/c15-11-3-1-10(2-4-11)9-14(18)17-13-7-5-12(16)6-8-13/h1-8H,9,16H2,(H,17,18)
InChIKeyLOQYVASURVPRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide (CAS 1016731-54-6): Physicochemical Profile and Procurement-Relevant Baseline


N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide (CAS 1016731-54-6, molecular formula C14H13ClN2O, molecular weight 260.72 g/mol) is a synthetic phenylacetamide derivative belonging to the 4-aminophenylacetamide class . The compound incorporates both a 4-aminophenyl moiety and a 4-chlorophenylacetyl moiety, connected via an amide bridge, yielding dual hydrogen bond donor/acceptor capacity (2 HBD, 3 HBA) and a predicted topological polar surface area of 55.1 Ų [1]. It is commercially available for research use from Santa Cruz Biotechnology (catalog sc-329893) . The compound's structural features place it at the intersection of anticonvulsant phenylacetamide SAR and halogen-substituted aromatic amide medicinal chemistry [2].

Why N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide Cannot Be Replaced by Generic Phenylacetamide Analogs


Within the phenylacetamide class, small structural modifications produce substantial shifts in bioactivity, physicochemical properties, and target engagement profiles. The 4-aminophenylacetamide scaffold exhibits a demonstrated structure-activity relationship where the presence of an additional aromatic ring on the amide nitrogen is a critical determinant of anticonvulsant potency and selectivity [1]. The specific combination of a 4-aminophenyl group (providing hydrogen bond donor capacity and potential for metabolic activation) with a 4-chlorophenylacetyl moiety (modulating lipophilicity and electronic properties) creates a unique pharmacophoric signature that cannot be replicated by simple analogs such as N-(4-aminophenyl)acetamide (lacking the chlorophenyl ring) or 2-(4-chlorophenyl)-N-phenylacetamide (lacking the amino group). Furthermore, positional isomerism matters: the 2-aminophenyl regioisomer exhibits a substantially different boiling point (493 vs. 420 °C), reflecting altered intermolecular interactions that may translate to differential solubility, formulation behavior, and biological recognition .

N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide: Quantitative Comparative Evidence for Informed Procurement


Predicted pKa Shift Relative to N-(4-Aminophenyl)acetamide: Ionization State Implications at Physiological pH

The target compound exhibits a predicted pKa of 13.92 ± 0.70, compared with 14.75 ± 0.70 for the simpler analog N-(4-aminophenyl)acetamide (CAS 122-80-5), representing a shift of −0.83 pKa units . This increased acidity is attributable to the electron-withdrawing inductive effect of the 4-chlorophenylacetyl substituent. While both compounds remain predominantly unionized at physiological pH (7.4), the lower pKa of the target compound indicates a higher fraction of the conjugate base at alkaline pH values relevant to certain formulation environments and biological microenvironments. The comparator N-(4-aminophenyl)acetamide (logP = 1.227) also differs markedly in lipophilicity from the target compound, which bears the additional lipophilic 4-chlorophenyl ring [1].

Physicochemical profiling Ionization state Drug-likeness Formulation development

Boiling Point Differentiation from Positional Isomer N-(2-Aminophenyl)-2-(4-chlorophenyl)acetamide: Implications for Purification and Handling

The target 4-aminophenyl compound has a predicted boiling point of 420.4 ± 30.0 °C, while its positional isomer N-(2-aminophenyl)-2-(4-chlorophenyl)acetamide (CAS 883815-85-8) has a predicted boiling point of 493.036 ± 35.00 °C, a difference of approximately 72.6 °C . This substantial difference—despite identical molecular formula (C14H13ClN2O) and molecular weight (260.72 g/mol)—indicates that the position of the amino substituent on the anilide ring dramatically alters intermolecular hydrogen bonding networks in the condensed phase. The lower boiling point of the 4-amino isomer suggests weaker intermolecular interactions, which may correlate with higher volatility, different sublimation behavior, and distinct compatibility with thermal processing steps such as hot-melt extrusion or spray-drying. The positional isomer is available from Sigma-Aldrich as AldrichCPR (catalog R733636) but is sold 'as-is' without analytical data collection or purity guarantees, making the target compound the more rigorously characterized option .

Positional isomerism Thermal properties Purification strategy Formulation stability

Hydrogen Bond Donor/Acceptor Advantage Over De-amino Analog 2-(4-Chlorophenyl)-N-phenylacetamide

The target compound possesses two hydrogen bond donor sites (the aniline NH2 group and the amide NH) and three hydrogen bond acceptor sites (amide C=O, aniline N, and chlorine), compared with only one HBD (amide NH) and one HBA (amide C=O) for the de-amino analog 2-(4-chlorophenyl)-N-phenylacetamide (CAS 71512-20-4, estimated logP ~2.8) . This doubling of hydrogen bond donor capacity is structurally encoded by the 4-amino substituent and cannot be achieved by the unsubstituted phenyl analog. Increased HBD count is positively correlated with aqueous solubility and is a key parameter in Lipinski's Rule of Five for oral drug-likeness. Additionally, the chlorine atom on the 4-chlorophenyl ring serves as a weak hydrogen bond acceptor, a feature absent in the fully de-halogenated scaffold N-(4-aminophenyl)acetamide [1].

Molecular recognition Hydrogen bonding Target engagement Solubility enhancement

Class-Level Anticonvulsant Activity: The Critical Role of the Additional Aromatic Ring in 4-Aminophenylacetamides

Clark and Davenport (1987) systematically evaluated a series of 4-aminophenylacetamides in mice using maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, with rotorod assay for neurologic deficit [1]. The key SAR finding was that 'the more active and selective anticonvulsants prepared in this study were those having an additional aromatic ring as part of the substituent on the amide nitrogen.' Compound 16 (derived from 2,6-dimethylaniline) was the most potent, with ED50 = 50.50 mg/kg (MES) and ED50 = 93.20 mg/kg (PTZ). N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide, which incorporates the required 'additional aromatic ring' (4-chlorophenyl) on the amide nitrogen, falls precisely within this activity-enhancing structural class, distinguishing it from simpler 4-aminophenylacetamides lacking the second aromatic ring (e.g., N-(4-aminophenyl)acetamide itself). All active compounds were distinguished from benzamides by the methylene spacer between the aromatic ring and amide carbonyl, which breaks formal conjugation and increases conformational flexibility—a feature conserved in the target compound [1].

Anticonvulsant Epilepsy models Maximal electroshock seizure Pentylenetetrazol SAR

Commercial Availability and Purity Assurance: Santa Cruz Biotechnology vs. Sigma-Aldrich Positional Isomer

The target compound is supplied by Santa Cruz Biotechnology (catalog sc-329893, 500 mg packaging) as a research-grade chemical with standard quality control documentation . In contrast, the positional isomer N-(2-aminophenyl)-2-(4-chlorophenyl)acetamide is available from Sigma-Aldrich as AldrichCPR (catalog R733636), which is explicitly sold 'as-is' with the disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This represents a meaningful procurement-relevant differentiation: researchers requiring characterized material with vendor-provided quality assurance data for reproducible experimentation should prioritize the target compound from Santa Cruz Biotechnology over the Sigma-Aldrich positional isomer. The Sigma-Aldrich product is positioned for early discovery screening where analytical characterization is performed in-house by the end user. Note: Sigma-Aldrich does offer the positional isomer N-(2-aminophenyl)-2-(4-chlorophenyl)acetamide, not the target 4-amino compound, eliminating direct same-vendor comparison .

Procurement Vendor comparison Purity Quality assurance Research-grade chemicals

N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide: Evidence-Backed Application Scenarios for Scientific Procurement


Anticonvulsant Drug Discovery: Leveraging the 4-Aminophenylacetamide Scaffold with an Additional Aromatic Ring

Researchers pursuing novel anticonvulsant agents should prioritize this compound based on the class-level SAR established by Clark and Davenport (1987), which demonstrated that 4-aminophenylacetamides bearing an additional aromatic ring on the amide nitrogen exhibit enhanced anticonvulsant activity and selectivity in mouse MES and PTZ seizure models [1]. The target compound's 4-chlorophenyl substituent fulfills this critical structural requirement, while the 4-amino group provides a synthetic handle for further derivatization (e.g., diazotization, amide coupling, Schiff base formation) to explore SAR beyond the parent scaffold. The compound can serve as a key intermediate for generating focused libraries of N-substituted 4-aminophenylacetamides for anticonvulsant screening.

Physicochemical Profiling and pH-Dependent Solubility Studies for Preformulation Development

The target compound's predicted pKa of 13.92, compared with 14.75 for the simpler analog N-(4-aminophenyl)acetamide, makes it a useful probe for studying how the 4-chlorophenylacetyl substituent modulates ionization behavior in phenylacetamide scaffolds . Its dual hydrogen bond donor/acceptor profile (2 HBD, 3 HBA) and higher predicted lipophilicity (due to the chlorophenyl ring) relative to N-(4-aminophenyl)acetamide (logP = 1.227) enable systematic investigation of solubility-pH relationships, partition coefficients, and biorelevant dissolution behavior in preformulation workflows [2]. The lower boiling point relative to the 2-amino positional isomer (420.4 vs. 493.0 °C) further informs thermal stability and processing compatibility assessments .

Chemical Biology Tool Compound for Hydrogen Bonding Network Studies

With two hydrogen bond donors (aniline NH2 and amide NH) and three hydrogen bond acceptors (amide C=O, aniline N, and Cl), this compound provides a well-defined hydrogen bonding capacity that exceeds the de-amino analog 2-(4-chlorophenyl)-N-phenylacetamide (1 HBD, 1 HBA) . This makes it suitable as a tool compound for studying the contribution of hydrogen bonding to target-ligand recognition in enzymes or receptors where the 4-aminophenylacetamide pharmacophore is relevant. The 4-chloro substituent on the phenyl ring also serves as a weak halogen bond donor, offering additional molecular recognition modalities not available in non-halogenated analogs.

Synthetic Intermediate for Functionalized Phenylacetamide Libraries

The free 4-amino group on the anilide ring provides a reactive site for further chemical elaboration, including acylation, sulfonylation, reductive amination, and diazotization followed by Sandmeyer or coupling reactions. This versatility positions the compound as a strategic building block for generating diverse libraries of N-(4-substituted phenyl)-2-(4-chlorophenyl)acetamides. The commercially available product from Santa Cruz Biotechnology (sc-329893) with vendor-provided quality assurance documentation supports reproducible synthetic workflows , distinguishing it from the Sigma-Aldrich positional isomer which is sold without analytical characterization .

Quote Request

Request a Quote for N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.